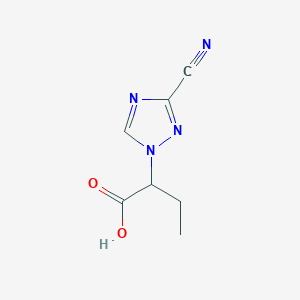

2-(3-氰基-1H-1,2,4-三唑-1-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

While specific synthesis methods for “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” were not found, there has been extensive research on the synthesis of 1,2,4-triazole derivatives . For example, 1,2,4-triazole derivatives have been synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular formula of “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is C7H8N4O2 . The InChI code for this compound is 1S/C6H9N3O2/c1-2-5(6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) .

Physical and Chemical Properties Analysis

The molecular weight of “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is 180.16402 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the retrieved papers.

科学研究应用

合成路线和在药物发现中的应用

对 1,4-二取代 1,2,3-三唑的研究突出了三唑作为具有药物发现、材料科学和生物共轭应用的有机化合物中的关键支架的重要性。铜催化的叠氮化物-炔烃环加成 (CuAAC) 是合成 1,4-二取代 1,2,3-三唑的关键方法,展示了它们广泛的生物活性以及在创造新型生物活性化合物中的重要性 (Kaushik 等,2019)。

生态友好型合成的进展

三唑生态友好型合成的进展强调了微波辐射和新型催化剂(如生物来源的环糊精和鱼骨粉)在 1,2,3-三唑点击合成中的应用。这些方法提供了更短的反应时间和更高的收率等好处,证明了三唑在可持续化学中的作用以及它们在药物合成中的工业应用潜力 (de Souza 等,2019)。

抗菌应用

探索三唑衍生物在抗菌应用中的作用揭示了针对多重耐药病原体具有广泛活性的化合物,展示了三唑在解决全球健康挑战中的化学多样性和治疗潜力。这包括具有抗菌、抗真菌和抗分枝杆菌特性的化合物,突出了三唑在开发新型抗菌剂中的重要性 (Swain 等,2017)。

缓蚀

对 1,2,3-三唑衍生物作为金属表面缓蚀剂的研究表明它们在保护钢、铜、铁和铝免受腐蚀方面的有效性。这种应用在金属保存至关重要的工业环境中尤为重要。通过 CuAAC 点击反应合成的 1,4-二取代 1,2,3-三唑衍生物因其无毒、环保和高效的缓蚀性能而受到关注 (Hrimla 等,2021)。

未来方向

The future directions for “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

作用机制

Target of Action

It’s worth noting that cyano substituted triazoles, such as 3-cyano-1,2,4-triazole, have been reported to exhibit inhibitory effects on cathepsin k .

Mode of Action

Triazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given the reported inhibitory effects of similar compounds on cathepsin k, it’s plausible that this compound may influence pathways related to proteolysis .

Pharmacokinetics

It’s worth noting that the pharmacokinetic profile of a compound can significantly impact its bioavailability and overall therapeutic efficacy .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against certain cancer cell lines .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the activity of a compound .

属性

IUPAC Name |

2-(3-cyano-1,2,4-triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-5(7(12)13)11-4-9-6(3-8)10-11/h4-5H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMJUQOUQIJLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=NC(=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)

![N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2991460.png)

![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)

![N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2991465.png)

![4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2991467.png)

![1-(4-Fluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2991472.png)

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate](/img/structure/B2991474.png)

![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2991475.png)